Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride
Description
Historical Development and Discovery
The development of piperidine-substituted benzoate derivatives emerged from the broader evolution of heterocyclic chemistry research spanning multiple decades. Piperidine itself, as a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, has long been recognized as one of the most important synthetic medicinal blocks for drug construction. The synthesis and functionalization of piperidine-containing compounds have witnessed substantial advancement, with more than 7000 piperidine-related papers published during recent five-year periods according to scientific databases.
The specific development of methyl benzoate derivatives incorporating piperidine functionality represents a convergence of aromatic chemistry and heterocyclic synthesis methodologies. Historical approaches to piperidine synthesis have included intramolecular cyclization reactions, metal-catalyzed transformations, and multicomponent reactions that allow for the introduction of various functional groups. The incorporation of methoxy linkers between the piperidine ring and benzoate ester represents a strategic modification that enhances molecular flexibility while maintaining the pharmacologically relevant heterocyclic core.
Research into piperidine derivatives has been driven by their demonstrated biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. These diverse pharmacological properties have motivated extensive synthetic efforts to develop new methods for preparing substituted piperidines, leading to the emergence of compounds like methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride as research targets.
Classification within Piperidine-Substituted Benzoate Derivatives
This compound belongs to a well-defined class of organic compounds characterized by the combination of piperidine heterocycles with benzoate ester functionality. This compound can be systematically classified based on several structural features that define its chemical properties and potential applications.
| Classification Parameter | Description | Structural Feature |
|---|---|---|
| Heterocyclic Class | Piperidine derivatives | Six-membered nitrogen heterocycle |
| Ester Type | Methyl benzoate | Aromatic carboxylic acid methyl ester |
| Substitution Pattern | ortho-substituted benzoate | Substituent at position 2 of benzoic acid |
| Linker Chemistry | Methoxy bridge | Ether linkage connecting heterocycle to aromatic ring |
| Salt Form | Hydrochloride | Protonated nitrogen with chloride counterion |
The compound features a benzene ring substituted with a methoxy group and a piperidine moiety, contributing to its unique chemical properties. The molecular structure can be represented with a Chemical Abstracts Service number, indicating its formal recognition within chemical databases. Similar compounds in this class include methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride, which demonstrates structural variations possible within this chemical family.
The classification of this compound within piperidine-substituted benzoates reflects the systematic approach to heterocyclic chemistry, where modifications to either the heterocyclic component or the aromatic ester can produce derivatives with distinct properties. The presence of the methoxy linker distinguishes this compound from direct piperidine-benzoate conjugates, providing additional conformational flexibility and potential interaction sites.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of modern synthetic approaches to complex heterocyclic systems. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has become widespread in pharmaceutical research.
Recent advances in piperidine synthesis have demonstrated the importance of developing fast and cost-effective methods for preparing substituted piperidines, making compounds like this compound valuable synthetic targets. The compound exemplifies several key trends in heterocyclic chemistry research, including the use of multicomponent reactions for efficient synthesis, the incorporation of flexible linkers to modulate biological activity, and the development of stable salt forms for improved handling and storage.
Research approaches to piperidine synthesis have evolved to include intramolecular cyclization reactions, asymmetric synthesis methods, and metal-catalyzed cyclization processes. These methodological advances have enabled the preparation of increasingly complex piperidine derivatives, including those with sophisticated substitution patterns like the methoxy-linked benzoate functionality found in this compound.
The compound's significance in research is further emphasized by its potential role in structure-activity relationship studies, where modifications to the piperidine ring position, the methoxy linker length, or the benzoate ester functionality can provide insights into molecular recognition and biological activity patterns. Such studies contribute to the fundamental understanding of how heterocyclic modifications influence molecular properties and biological interactions.
Related Structural Analogues in the Chemical Literature
The chemical literature contains numerous structural analogues of this compound, demonstrating the systematic exploration of structure-property relationships within this chemical space. These analogues vary in their substitution patterns, linker chemistry, and heterocyclic modifications, providing a comprehensive view of the chemical diversity achievable within this molecular framework.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| Methyl 3-(4-piperidinyloxy)benzoate hydrochloride | 936128-98-2 | C₁₃H₁₈ClNO₃ | meta-substitution, direct oxy linkage |
| Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride | 1016979-28-4 | C₁₄H₂₀ClNO₃ | Additional methoxy group, different position |
| Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride | 1184976-73-5 | C₁₄H₂₀ClNO₃ | meta-substitution with methoxy linker |
Direct analogues include methyl 3-(4-piperidinyloxy)benzoate hydrochloride, which features a direct ether linkage between the piperidine ring and the benzoate ester without the methylene bridge. This structural modification demonstrates how linker chemistry can be systematically varied to explore the effects of molecular flexibility on compound properties.
Another significant analogue is methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride, which incorporates an additional methoxy substituent and positions the piperidine ring at a different location on the benzene ring. This compound illustrates how multiple substitution patterns can be achieved within the same general structural framework.
The literature also includes methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, which maintains the methoxy linker but shifts the substitution from the ortho to the meta position. Such positional isomers provide valuable insights into how substitution patterns influence molecular conformation and potential biological activity.
More complex analogues include compounds incorporating different heterocyclic rings or extended linker systems. For example, compounds with pyrrolidine rings instead of piperidine demonstrate how heterocycle size affects overall molecular properties. Additionally, analogues with longer alkoxy chains or different ester functionalities provide opportunities to explore the effects of molecular size and lipophilicity on compound behavior.
Properties
IUPAC Name |
methyl 2-(piperidin-3-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-2-3-7-13(12)18-10-11-5-4-8-15-9-11;/h2-3,6-7,11,15H,4-5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFMLQIXXKJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-77-8 | |
| Record name | Benzoic acid, 2-(3-piperidinylmethoxy)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Pathway 1: Esterification and Alkylation
Esterification of 2-Hydroxybenzoic Acid :
- React 2-hydroxybenzoic acid with methanol under acidic conditions (e.g., HCl or H₂SO₄) to form methyl 2-hydroxybenzoate.
- Reaction Conditions :
- Solvent: Methanol
- Catalyst: Concentrated HCl (0.1–0.2 eq)
- Temperature: Reflux (65–70°C)
- Yield: ~85–90%.
Introduction of Piperidinylmethoxy Group :
- React methyl 2-hydroxybenzoate with 3-piperidinylmethanol in the presence of a base (e.g., K₂CO₃ or NaH).
- Reaction Conditions :
- Solvent: DMF or dichloromethane
- Base: 1.5–2.0 eq
- Temperature: 40–60°C, 6–8 hours
- Yield: ~70–75%.
-
- Treat the freebase with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt.
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity.
Pathway 2: Direct Alkylation of Piperidine Derivatives
- React 3-piperidinylmethanol with methyl 2-bromobenzoate under basic conditions.
- Key Advantage : Fewer steps compared to Pathway 1.
- Yield : ~65–70% due to competing side reactions.
Reaction Optimization
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Solvent | DMF or dichloromethane | Enhances solubility of intermediates |
| Base | K₂CO₃ | Minimizes ester hydrolysis |
| Temperature | 50–60°C | Balances reaction rate and side products |
| Catalyst (if used) | Phase-transfer catalysts | Accelerates alkylation step |
- Using anhydrous conditions improves yield by 10–15%.
- Excess 3-piperidinylmethanol (1.2 eq) reduces unreacted starting material.
Industrial vs. Laboratory Synthesis
| Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | 10–100 g | >1 kg batches |
| Purification | Column chromatography | Continuous crystallization |
| Catalyst Recovery | Not feasible | >90% recovery via filtration |
| Yield | 70–75% | 80–85% (optimized flow reactors) |
Industrial processes prioritize cost-effectiveness, employing continuous flow reactors for the alkylation step to enhance throughput.
Key Challenges and Solutions
- Challenge : Hydrolysis of the ester group during alkylation.
- Solution : Use aprotic solvents (e.g., DMF) and controlled pH.
- Challenge : Residual piperidine in the final product.
- Solution : Multiple washes with dilute HCl.
Structural and Purity Analysis
- Molecular Formula : C₁₄H₂₀ClNO₃.
- Characterization :
- ¹H NMR (D₂O): δ 7.8–7.5 (aromatic protons), 3.9 (methoxy group), 3.2–2.8 (piperidine protons).
- HPLC Purity : >98% (C18 column, acetonitrile/water mobile phase).
Applications and Derivatives
- Pharmaceutical Intermediate : Used in synthesizing analgesics and anti-inflammatory agents.
- Comparative Reactivity :
Derivative Solubility (H₂O) Stability (25°C) Hydrochloride salt High >2 years Freebase Low 6–12 months
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Key Differences and Similarities
The following table summarizes structural analogs, highlighting variations in heterocyclic rings, substituent positions, and functional groups:
Key Observations:
Substituent Position: Substitution at the 2-position (target compound) vs. 4-position (e.g., Methyl 4-(3-piperidinylmethoxy)benzoate HCl) alters steric and electronic interactions. For example, Pitofenone HCl’s 4-benzoyl group enhances acetylcholinesterase inhibition compared to simpler methoxy derivatives . Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl demonstrates how ring size (pyrrolidine vs. piperidine) affects conformational flexibility and binding affinity .
Functional Group Variations: Ester vs. Salt Form: All analogs are hydrochloride salts, ensuring enhanced aqueous solubility critical for pharmacokinetic profiles.
Heterocyclic Modifications :
- Azetidine (4-membered ring) in Methyl 2-(azetidin-3-yl)benzoate HCl introduces ring strain, which may reduce metabolic stability compared to piperidine analogs .
Physicochemical and Pharmacological Data
| Property | Methyl 2-(3-piperidinylmethoxy)benzoate HCl | Pitofenone HCl | Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl |
|---|---|---|---|
| Molecular Weight | 285.77 g/mol | 403.9 g/mol | 285.77 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (higher) | ~1.8 (lower due to pyrrolidine) |
| Solubility (Water) | High (HCl salt) | Moderate | High (HCl salt) |
| Reported Activity | Research compound | Antispasmodic | Not reported |
| Key Applications | Drug discovery | Therapeutic use | Structural studies |
Notes:
- Pitofenone HCl’s higher molecular weight and benzoyl group contribute to its therapeutic efficacy as an antispasmodic .
- Pyrrolidine analogs may exhibit faster renal clearance due to smaller ring size and reduced hydrophobicity .
Biological Activity
Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 299.79 g/mol
- IUPAC Name : this compound
The compound features a benzoate group linked to a piperidine moiety through a methoxy chain, which contributes to its unique properties and biological activities.
This compound exerts its effects primarily through interactions with various biological targets, including receptors and enzymes. The piperidine ring is known for its role in numerous pharmacological agents, influencing neurotransmitter systems and potentially offering analgesic, anti-inflammatory, or neuroprotective effects.
Pharmacological Applications
Research indicates that this compound has several potential applications:
- Neuroscience : The compound shows promise in the treatment of neurodegenerative diseases due to its potential neuroprotective effects.
- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory activity in various assays, suggesting that this compound may exhibit similar properties .
- Analgesic Properties : The piperidine structure is associated with analgesic activity, making this compound a candidate for pain management therapies.
In Vitro Studies
In vitro assays are commonly employed to evaluate the efficacy of this compound against various biological targets. Key findings include:
- Binding Affinity : The compound's binding affinity to specific receptors has been assessed using radioligand binding assays.
- IC50 Values : Preliminary studies report IC50 values indicating the concentration required to inhibit biological processes by 50%, which are crucial for determining potency.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to similar compounds:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride | 1220030-33-0 | Piperidine at position 4 | Different positioning affects activity |
| Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride | 1220031-18-4 | Ethyl instead of methyl group | Variations in substitution patterns |
| Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride | 1248-42-6 | Complex benzoate structure | Potentially enhanced bioactivity |
This comparison highlights the uniqueness of this compound due to its specific arrangement of functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-inflammatory Activity : A study on a related piperidine compound demonstrated significant reductions in carrageenan-induced paw edema, indicating potential anti-inflammatory effects .
- Neuroprotective Effects : Research has suggested that compounds with similar structures may influence neurodegenerative pathways, providing a basis for further investigation into their therapeutic potential in conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride?
- Methodology : Synthesis typically involves coupling 3-piperidinylmethanol with methyl 2-hydroxybenzoate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via nucleophilic substitution in the presence of a base (e.g., K₂CO₃). Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol .
- Critical Considerations : Monitor reaction progress using TLC or HPLC to ensure complete substitution. Purification via recrystallization or column chromatography is essential to remove unreacted starting materials .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at position 2, piperidine ring integration).
- HPLC : Assess purity (>95% by area normalization).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for free base and [M-Cl]⁺ for hydrochloride salt).
- Melting Point : Compare observed values (e.g., ~175–180°C with decomposition) to literature data .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in airtight containers at 2–8°C to minimize degradation .
- Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can conflicting solubility data in literature be resolved experimentally?
- Experimental Design :
- Perform solubility studies in multiple solvents (e.g., water, DMSO, ethanol) under controlled temperatures (25°C, 37°C).
- Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility.
- Cross-validate results with computational models (e.g., Hansen solubility parameters) .
- Data Contradiction Analysis : Discrepancies may arise from polymorphic forms or residual solvents. Characterize batches via XRPD to confirm crystalline phase consistency .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Process Optimization :
- Use Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and stoichiometry.
- Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
- Identify and quantify impurities (e.g., unreacted piperidine derivatives) via LC-MS .
- Case Study : A 20% yield increase was achieved by replacing traditional heating with microwave-assisted synthesis at 80°C for 2 hours .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to model binding to receptors like GPCRs or ion channels.
- Validate predictions with in vitro assays (e.g., radioligand binding studies for affinity measurements).
- Analyze pharmacokinetics using QSAR models to estimate logP, bioavailability, and BBB penetration .
Critical Analysis of Research Challenges
-
Stability Under Physiological Conditions :
- Issue : Degradation in aqueous buffers (pH 7.4) observed after 24 hours.
- Solution : Use lyophilized formulations or stabilizers (e.g., cyclodextrins) for in vivo studies .
-
Crystallographic Data Gaps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
